molecular formula C17H15F3N2O2 B2392877 N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide CAS No. 2034206-52-3

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2392877
CAS No.: 2034206-52-3
M. Wt: 336.314
InChI Key: DWRGBEOCHSJFOJ-UHFFFAOYSA-N
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Description

N-[(5-Cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and agrochemical research. Its molecular structure incorporates key features commonly associated with bioactive molecules, including a benzamide core, a trifluoromethoxy substituent, and a pyridine ring system. The trifluoromethoxy group, in particular, is a privileged motif in drug discovery due to its ability to enhance metabolic stability, membrane permeability, and overall lipophilicity of lead compounds . This compound is offered as a high-purity chemical tool for research and development purposes only . Potential applications for researchers include its use as a building block in organic synthesis, a intermediate in the development of novel active ingredients, or as a reference standard in analytical studies. The structural elements present in this molecule are frequently found in compounds investigated for various biological activities. For instance, pyridine and benzamide derivatives are well-represented in patents and studies covering areas such as pesticide development and the inhibition of specific protein targets . Researchers are exploring these structural classes for their potential to interact with a range of enzymes and receptors. The mechanism of action for this compound is not defined and would be dependent on the specific context of its application in a research setting. Scientists can utilize this compound to probe structure-activity relationships (SAR), particularly in optimizing properties like potency, selectivity, and absorption, distribution, metabolism, and excretion (ADME) . This product is intended for laboratory research use by qualified professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c18-17(19,20)24-15-5-3-13(4-6-15)16(23)22-9-11-7-14(10-21-8-11)12-1-2-12/h3-8,10,12H,1-2,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRGBEOCHSJFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylpyridine Intermediate: The cyclopropyl group is introduced to the pyridine ring through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Benzamide Formation: The intermediate is then reacted with 4-(trifluoromethoxy)benzoic acid or its derivatives under amide coupling conditions, typically using coupling reagents like EDCI or HATU in the presence of a base such as DIPEA.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties . Its structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines.

Case Studies

StudyCell LineIC50 Value (µM)Observations
Study 1MCF-75.85Significant growth inhibition
Study 2A5493.0Induction of apoptosis observed
Study 3T47D22.54Comparable efficacy to established drugs

In vivo studies using xenograft models have shown that treatment with this compound results in a notable reduction in tumor size compared to control groups, reinforcing its potential as an effective therapeutic agent.

Neuropharmacological Applications

Beyond its anticancer properties, N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide has been investigated for its neuropharmacological effects. Preliminary research indicates that it may possess neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Research Tool in Biochemical Studies

This compound serves as a valuable research tool for studying various biological processes. Its unique chemical structure allows researchers to explore its interactions with biological targets, providing insights into drug design and development.

Applications in Research

  • Structure-Activity Relationship Studies : Researchers can modify the compound's structure to evaluate changes in biological activity, aiding in the design of more effective drugs.
  • Biochemical Assays : The compound can be utilized in assays to study enzyme inhibition or receptor binding, enhancing understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The target compound’s pyridine core distinguishes it from analogs with pyrimidine, thienopyrimidine, or bipyrimidine backbones. Key comparisons include:

Compound Name Core Structure Key Substituents Synthesis Method Yield (if reported)
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide (Target) Pyridine 5-cyclopropyl, benzamide with -OCF₃ Likely amide coupling N/A
N-(2-Hydroxyethyl)-3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide Pyrimidine Pyrimidin-4-yl, -OCF₃, hydroxyethyl Suzuki coupling Not reported
N-(2-Hydroxyethyl)-4-(4-(trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine Thienopyrimidine, -OCF₃, hydroxyethyl Suzuki coupling Not reported
GNF-2-deg-BUMP Benzamide Ethoxy chain, piperidinyl, -OCF₃ Amidation 42%
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide Bipyrimidine Bipyrimidinyl, pyrrolidinylmethyl, -CF₃ Suzuki coupling/amidation Not reported
N-(4-(phenylthio)phenyl)-4-(trifluoromethoxy)benzamide Benzamide Phenylthio (-SPh), -OCF₃ Amidation Not reported
Key Observations:
  • Pyridine vs. The thienopyrimidine core in ’s compound 14a introduces a fused aromatic system, which could improve π-π stacking interactions .
  • Substituent Effects: The target’s cyclopropyl group may enhance metabolic stability compared to hydroxyethyl () or phenylthio () groups. The dimethylamino-pyrrolidinyl group in ’s compound likely improves solubility and membrane permeability .
  • Trifluoromethoxy (-OCF₃) : Common across all compounds, this group contributes to lipophilicity and electron-withdrawing effects, influencing both pharmacokinetics and target binding .

Biological Activity

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide, identified by its CAS number 2034206-52-3, is a compound of significant interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

PropertyValue
Molecular Formula C17_{17}H15_{15}F3_{3}N2_{2}O2_{2}
Molecular Weight 336.31 g/mol
CAS Number 2034206-52-3

The compound features a cyclopropyl group attached to a pyridine ring, which is known to influence its biological activity through enhanced binding interactions with target proteins.

This compound has been studied for its role as an inhibitor of specific enzymes and receptors involved in various signaling pathways. Notably, it has shown potential as an inhibitor of the p38α MAP kinase pathway, which is crucial in inflammatory responses and cellular stress responses.

  • Inhibition of p38α MAP Kinase : The compound has been characterized as a selective inhibitor of p38α MAP kinase, which plays a role in the regulation of pro-inflammatory cytokines. Inhibition of this pathway can lead to reduced inflammation and has implications for treating diseases such as rheumatoid arthritis .
  • Binding Affinity : The cyclopropyl substitution enhances hydrogen bonding with the amide NH group, improving binding affinity to the target enzyme compared to other alkyl substitutions .

Antiinflammatory Effects

In preclinical studies, this compound demonstrated significant anti-inflammatory effects in animal models:

  • Murine Models : In acute murine models of inflammation, the compound exhibited a dose-dependent reduction in inflammatory markers, suggesting its potential utility in managing inflammatory diseases.

Case Studies

  • Rheumatoid Arthritis Model : In a pseudoestablished rat model for rheumatoid arthritis, treatment with this compound resulted in a notable decrease in joint swelling and inflammatory cytokine levels, indicating its therapeutic potential .
  • X-ray Crystallography Studies : Structural analysis through X-ray crystallography confirmed the binding mode of this compound with p38α MAP kinase, providing insights into its mechanism of action .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics:

  • Bioavailability : Studies indicate that the compound has good oral bioavailability due to its chemical structure.
  • Metabolism : The metabolic pathways are still under investigation; however, preliminary data suggest that it undergoes hepatic metabolism.

Q & A

Q. What are the key considerations for synthesizing N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide in a laboratory setting?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling 5-cyclopropylpyridin-3-ylmethanamine with 4-(trifluoromethoxy)benzoyl chloride under anhydrous conditions, using a base like triethylamine in dichloromethane (DCM) to neutralize HCl byproducts .
  • Protecting group strategies : For reactive intermediates (e.g., hydroxylamine derivatives), O-benzyl groups are often employed to prevent undesired side reactions .
  • Purification : Silica gel chromatography is critical for isolating the final compound, with careful monitoring via LC/MS to confirm molecular weight (e.g., calculated [M+H]⁺ ~400–450 Da) .
    Risk mitigation : Conduct hazard assessments for reagents like acyl chlorides (corrosive) and trifluoromethoxy derivatives (volatile). Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Q. How should researchers characterize the stability and storage conditions of this compound?

  • Thermal stability : Differential scanning calorimetry (DSC) data for similar benzamides indicate decomposition upon heating (>100°C). Store at –20°C in amber vials to prevent photodegradation .
  • Hygroscopicity : Trifluoromethoxy groups may attract moisture; use desiccants and anhydrous solvents during handling .
  • Mutagenicity : Ames II testing of related anomeric amides showed mutagenic potential comparable to benzyl chloride. Use fume hoods and PPE (gloves, lab coats) .

Q. What analytical techniques are recommended for structural validation?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, trifluoromethoxy singlet at δ ~4.3 ppm) .
  • LC/MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]⁺ = C₁₈H₁₆F₃N₂O₂⁺) and purity (>95%) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., π-π stacking in the benzamide core) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Solvent selection : Replace DCM with acetonitrile for higher boiling points and better solubility of intermediates .
  • Catalysis : Explore Pd-catalyzed cross-coupling for introducing cyclopropylpyridine moieties, reducing side products .
  • Scale-up challenges : Use continuous flow reactors to enhance heat dissipation and minimize exothermic risks during acyl chloride reactions .
    Data-driven adjustments : Monitor reaction progress via in-situ IR to detect carbonyl intermediates (C=O stretch ~1700 cm⁻¹) .

Q. What computational strategies are effective for predicting the compound’s biological targets?

  • Docking studies : Use Glide XP scoring to model interactions with enzymes (e.g., kinases) via hydrophobic enclosure of the trifluoromethoxy group and hydrogen bonding with the pyridine nitrogen .
  • MD simulations : Assess binding stability in aqueous environments; the cyclopropyl group may enhance rigidity, improving target affinity .
    Validation : Pair computational predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Q. How should researchers address contradictory data in biological activity assays?

  • Purity verification : Contaminants (e.g., unreacted acyl chloride) can yield false positives. Re-test after HPLC purification .
  • Assay variability : Use orthogonal assays (e.g., cell-free vs. cell-based) to confirm activity. For example, if a kinase inhibition assay conflicts with cellular viability data, perform Western blotting to verify target modulation .
  • SAR studies : Synthesize analogs (e.g., replacing cyclopropyl with methyl) to isolate structural contributors to activity .

Q. What methodologies are recommended for studying metabolic stability and degradation pathways?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC/MS. The trifluoromethoxy group may resist oxidative metabolism compared to methoxy analogs .
  • Degradant identification : Use HRMS/MS to characterize metabolites (e.g., hydroxylation at the pyridine ring or benzamide cleavage) .
    Mitigation : Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .

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